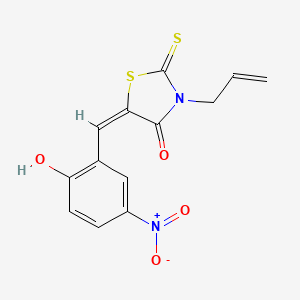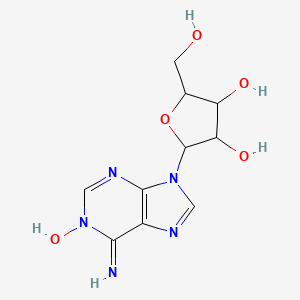![molecular formula C58H84N10O6 B11713293 N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)
N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide): is a complex organic compound known for its unique structure and properties This compound is characterized by its hexane-1,6-diyl backbone, which is linked to two fluorenylidene hydrazinecarboxamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide) involves multiple steps:
Formation of Fluorenylidene Hydrazinecarboxamide: The initial step involves the reaction of fluorenone with hydrazinecarboxamide under acidic conditions to form fluorenylidene hydrazinecarboxamide.
Introduction of Diethylaminoethoxy Groups: The fluorenylidene hydrazinecarboxamide is then reacted with diethylaminoethanol in the presence of a suitable catalyst to introduce the diethylaminoethoxy groups.
Coupling with Hexane-1,6-diyl: Finally, the modified fluorenylidene hydrazinecarboxamide is coupled with hexane-1,6-diamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.
Applications De Recherche Scientifique
N,N’-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecular structures.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N,N’-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with cellular proteins and enzymes, modulating their activity and function.
Pathways Involved: It influences various biochemical pathways, including those involved in cell signaling, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-hexane-1,6-diylbis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide): Known for its use as a stabilizer in polymer production.
N,N’-hexane-1,6-diylbis(N’-benzylurea): Utilized in the synthesis of advanced materials and as a reagent in organic chemistry.
Uniqueness
N,N’-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide) stands out due to its unique combination of diethylaminoethoxy groups and fluorenylidene hydrazinecarboxamide moieties, which confer distinct chemical and physical properties. Its versatility in various applications, from biological imaging to material science, highlights its significance in scientific research.
Propriétés
Formule moléculaire |
C58H84N10O6 |
|---|---|
Poids moléculaire |
1017.3 g/mol |
Nom IUPAC |
1-[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]-3-[6-[[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C58H84N10O6/c1-9-65(10-2)31-35-71-43-21-25-47-48-26-22-44(72-36-32-66(11-3)12-4)40-52(48)55(51(47)39-43)61-63-57(69)59-29-19-17-18-20-30-60-58(70)64-62-56-53-41-45(73-37-33-67(13-5)14-6)23-27-49(53)50-28-24-46(42-54(50)56)74-38-34-68(15-7)16-8/h21-28,39-42H,9-20,29-38H2,1-8H3,(H2,59,63,69)(H2,60,64,70) |
Clé InChI |
FNSBILDQPNZZDW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)NCCCCCCNC(=O)NN=C4C5=C(C=CC(=C5)OCCN(CC)CC)C6=C4C=C(C=C6)OCCN(CC)CC)C=C(C=C3)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide](/img/structure/B11713213.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713217.png)




![5H-1,3-Dithiolo[4,5-b][1,4]dithiepin-6(7H)-one, 2-thioxo-](/img/structure/B11713247.png)
![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)



![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)


